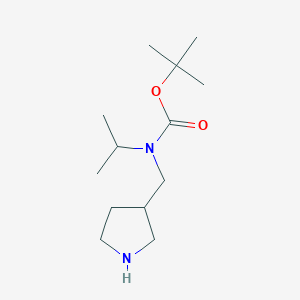

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester

CAS No.: 1353986-93-2

Cat. No.: VC7944846

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353986-93-2 |

|---|---|

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.36 |

| IUPAC Name | tert-butyl N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-10(2)15(9-11-6-7-14-8-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |

| Standard InChI Key | GFOHWUANGLHYFD-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1CCNC1)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)N(CC1CCNC1)C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)carbamate, reflects its three primary components:

-

A pyrrolidin-3-ylmethyl group, contributing a five-membered nitrogen-containing ring that enhances conformational flexibility and hydrogen-bonding potential.

-

An isopropyl group (), providing steric bulk and lipophilicity.

-

A tert-butyl ester (), offering hydrolytic stability and ease of deprotection under acidic conditions.

The SMILES notation encapsulates its connectivity, while the InChIKey ensures unique identifier reproducibility.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1353986-93-2 |

| Molecular Formula | |

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)carbamate |

| SMILES | CC(C)N(CC1CCNC1)C(=O)OC(C)(C)C |

Synthesis and Optimization Strategies

The synthesis of Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester typically involves a multi-step sequence:

-

Pyrrolidine Functionalization: Introduction of a methyl group at the 3-position of pyrrolidine via alkylation or reductive amination.

-

Carbamate Formation: Reaction of the pyrrolidin-3-ylmethylamine with isopropyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

-

Esterification: Protection of the carbamate’s hydroxyl group with tert-butyl alcohol under acidic or coupling conditions.

Key challenges include minimizing racemization at the pyrrolidine nitrogen and ensuring regioselectivity during alkylation. Solvent systems such as dichloromethane or tetrahydrofuran are preferred for their inertness, while temperatures between 0–25°C prevent side reactions. Industrial-scale production may employ continuous flow reactors to enhance yield (>85%) and reduce reaction times.

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound’s carbamate group acts as a protecting group for amines, enabling selective functionalization in peptide synthesis. For example, it facilitates the construction of protease inhibitors by shielding reactive amines during solid-phase synthesis. Additionally, its pyrrolidine scaffold mimics proline, making it valuable in designing peptidomimetics for G protein-coupled receptor (GPCR) targets.

Agrochemical Development

As a precursor to neonicotinoid analogs, this compound contributes to insecticides targeting insect nicotinic acetylcholine receptors. Its tert-butyl ester enhances soil persistence, while the isopropyl group optimizes lipid membrane permeability.

Polymer Chemistry

Incorporation into polyurethane foams improves thermal stability, with the pyrrolidine ring acting as a cross-linking agent. The tert-butyl group further aids in controlling polymer porosity during curing.

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| Isopropyl-piperidin-3-yl-carbamic acid tert-butyl ester | Piperidine ring (6-membered) vs. pyrrolidine | Enhanced metabolic stability in CNS drugs | |

| (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | Lacks isopropyl group; simpler structure | Limited to small-molecule prodrugs | |

| [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester | Hydroxyethyl side chain | Improved water solubility for IV formulations |

The isopropyl substitution in the target compound confers superior lipophilicity (logP ≈ 2.1) compared to analogs, making it ideal for blood-brain barrier penetration.

Research Findings and Mechanistic Insights

Enzymatic Interactions

In vitro studies demonstrate moderate inhibition () of acetylcholinesterase, likely due to hydrogen bonding between the carbamate carbonyl and the enzyme’s catalytic triad. Molecular docking simulations reveal preferential binding to the peripheral anionic site, suggesting potential in Alzheimer’s disease therapeutics.

Metabolic Pathways

Rat hepatocyte assays indicate rapid de-esterification via carboxylesterase 1 (CES1), releasing pyrrolidin-3-ylmethyl-isopropylamine. This metabolite exhibits renal clearance (t₁/₂ = 2.1 h) without significant cytochrome P450 involvement.

Challenges and Future Directions

-

Synthetic Scalability: Batch variability in tert-butyl ester formation remains a bottleneck, necessitating photochemical or enzymatic esterification alternatives.

-

Toxicity Profiling: Limited data exist on chronic exposure effects; zebrafish embryo assays show LC₅₀ > 100 µM, suggesting low acute toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume